
4-(Ethoxymethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethoxymethyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction. In this method, a dipolarophile such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam is reacted with an achiral ylide precursor, N-(benzyl)-N-methylglycine methyl ester, to form the desired pyrrolidine derivative . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxymethyl)pyrrolidin-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and introduce different functional groups.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the use of nucleophiles or electrophiles to replace specific functional groups on the pyrrolidine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Ethoxymethyl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to natural ligands.
Industry: Used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Ethoxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins like Akt, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without additional functional groups.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
4-(Hydroxymethyl)pyrrolidin-3-ol: Similar to 4-(Ethoxymethyl)pyrrolidin-3-ol but with a hydroxymethyl group instead of an ethoxymethyl group.
Uniqueness
This compound is unique due to the presence of both an ethoxymethyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities compared to other pyrrolidine derivatives.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-(ethoxymethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-2-10-5-6-3-8-4-7(6)9/h6-9H,2-5H2,1H3 |
InChI Key |
JBUZTXGIUXMXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1CNCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13217934.png)
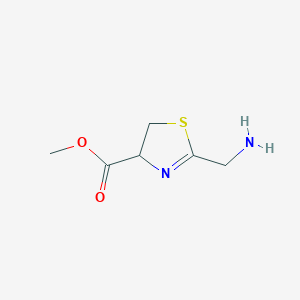


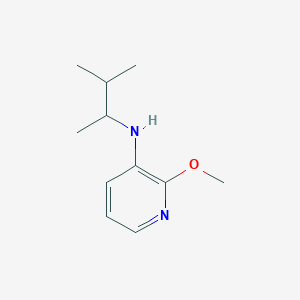
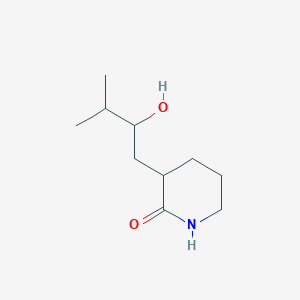
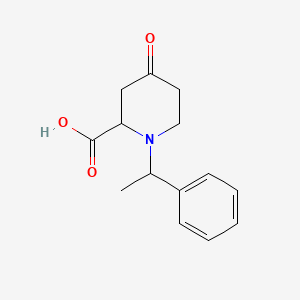

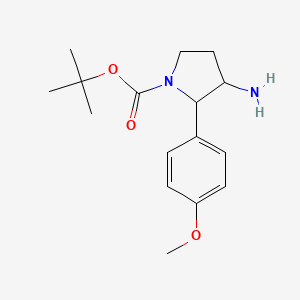
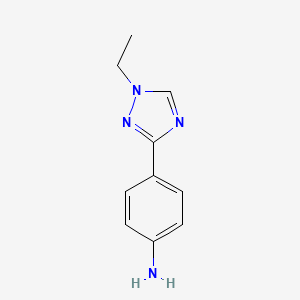


![(3S,4S)-3-[Methyl(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13218017.png)
![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)
